molecular formula C27H27N3O3 B2553402 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea CAS No. 391225-70-0

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea

Número de catálogo: B2553402
Número CAS: 391225-70-0
Peso molecular: 441.531
Clave InChI: KAOFSWAOJRANOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Métodos De Preparación

Análisis De Reacciones Químicas

Dioxoisoindolin Core Formation

The dioxoisoindolin moiety is typically synthesized via acid-catalyzed cyclization of phthalic anhydride with a diamine (e.g., cyclohexanediamine) . For example:

Phthalic anhydride+DiamineHCl1,3-Dioxoisoindolin-2-yl group\text{Phthalic anhydride} + \text{Diamine} \xrightarrow{\text{HCl}} \text{1,3-Dioxoisoindolin-2-yl group}

This step establishes the bicyclic structure with keto groups at positions 1 and 3 .

Urea Assembly

The urea moiety is formed by reacting the primary amine of the butyl chain with p-tolyl isocyanate :

Butylamine+2×p-Tolyl isocyanateUrea derivative\text{Butylamine} + 2 \times \text{p-Tolyl isocyanate} \rightarrow \text{Urea derivative}

This step utilizes isocyanate reactivity under inert conditions to avoid side reactions.

Urea Formation

Urea synthesis typically proceeds via nucleophilic attack by the amine on the isocyanate carbonyl carbon:

R-NH2+Ar-NCOR-NH-CO-N-Ar+NH3\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-CO-N-Ar} + \text{NH}_3

The reaction is exothermic and often catalyzed by organometallic catalysts or bases.

Dioxoisoindolin Reactivity

The keto groups in the dioxoisoindolin core may participate in Michael addition or enolate chemistry , though steric hindrance from the bicyclic structure often limits reactivity .

Analytical and Purification Methods

Technique Purpose References
NMR Spectroscopy Confirm connectivity of p-tolyl groups and urea
HRMS Verify molecular weight and purity
Column Chromatography Isolate urea derivative from byproducts

Challenges and Considerations

  • Regioselectivity : Alkylation at the 4-position of dioxoisoindolin requires precise control to avoid substitution at other reactive sites .

  • Stability : Urea derivatives are generally stable, but prolonged exposure to moisture may lead to hydrolysis.

  • Scalability : Multi-step synthesis necessitates optimization of reaction conditions (e.g., catalyst load, solvent choice) to maintain yields .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound can be synthesized through multistep processes involving the reaction of phthalimide derivatives with various amines and ureas. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations. The molecular formula of this compound is C27H27N3OC_{27}H_{27}N_{3}O, and it possesses unique structural characteristics that contribute to its biological activities .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance, related compounds have shown significant growth inhibition against various cancer cell lines such as EKVX (75.46% inhibition), CAKI-1 (78.52%), UACC-62 (80.81%), MCF7 (83.48%), LOX IMVI (84.52%), and ACHN (89.61%) . These results indicate that the compound may interact with specific cellular pathways involved in cancer proliferation.

Antioxidant Activity

In addition to anticancer properties, this compound exhibits antioxidant activity. Analogous compounds have been tested for their ability to scavenge free radicals, showing effective results with IC50 values indicating strong antioxidant potential . The presence of substituents on the phenyl ring significantly influences the antioxidant capacity.

Toxicity and Safety Profiles

Toxicity studies predict that compounds related to this compound have low toxicity profiles based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. They adhere to Lipinski's rule of five, indicating favorable pharmacokinetic properties with LD50 values ranging from 1000 to 5000 mg/kg .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated moderate to significant growth inhibition across multiple cancer cell lines .
Antioxidant Activity AssessmentShowed strong antioxidant properties with low IC50 values .
ADMET ProfilingIndicated low toxicity and compliance with pharmacokinetic rules .

Mecanismo De Acción

The mechanism of action of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Actividad Biológica

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C21H24N2O3\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This indicates that the compound consists of carbon, hydrogen, nitrogen, and oxygen atoms, with specific functional groups contributing to its biological activity.

Research suggests that compounds similar to this compound may interact with various biological targets. The dioxoisoindoline moiety is known for its role in modulating enzyme activities and influencing cell signaling pathways.

Potential Targets

  • Cereblon E3 Ubiquitin Ligase : This protein is involved in the ubiquitin-proteasome system, which regulates protein degradation. Compounds targeting cereblon have been shown to exhibit anti-cancer properties by promoting the degradation of oncoproteins .
  • Kinases : The urea group may interact with kinase enzymes, influencing pathways related to cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase cascades .
  • In vivo studies have demonstrated tumor growth inhibition in xenograft models when treated with compounds containing the dioxoisoindoline structure .

Anti-inflammatory Effects

Compounds with similar structural features have also shown promise in reducing inflammation:

  • Cytokine Inhibition : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Animal Models : Inflammation models treated with these compounds exhibited reduced swelling and pain responses compared to controls .

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of isoindoline derivatives for their anticancer activity. The results indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancers .
  • Anti-inflammatory Research : An investigation into the anti-inflammatory properties of urea derivatives found significant reductions in inflammatory markers in animal models. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via mitochondrial disruption
Targets cereblon E3 ligase
Anti-inflammatoryInhibits pro-inflammatory cytokines
Reduces swelling in animal models

Propiedades

IUPAC Name

1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOFSWAOJRANOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.